

1-Benzyl-4-nitrosopiperazine: A Comprehensive Technical Guide for the Pharmaceutical Industry

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Compound of Interest

Compound Name: **1-Benzyl-4-nitrosopiperazine**

Cat. No.: **B018492**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide. These compounds, often classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or within the final drug product during its shelf life. This technical guide provides an in-depth analysis of **1-benzyl-4-nitrosopiperazine**, a potential nitrosamine impurity arising from drug substances or intermediates containing the 1-benzylpiperazine moiety.

This document outlines the potential formation pathways of **1-benzyl-4-nitrosopiperazine**, provides a framework for its toxicological risk assessment using a read-across approach from structurally related nitrosamines, and details recommended analytical procedures for its detection and quantification at trace levels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control and mitigate the risks associated with this potential impurity.

Introduction to 1-Benzyl-4-nitrosopiperazine

1-Benzyl-4-nitrosopiperazine is an N-nitrosamine compound with the chemical formula $C_{11}H_{15}N_3O$ and a molecular weight of 205.26 g/mol [1]. Its structure features a nitroso group attached to one of the nitrogen atoms of the piperazine ring, with a benzyl group on the other

nitrogen. The presence of the 1-benzylpiperazine structural motif in certain APIs or their synthetic precursors raises the potential for the formation of this nitrosamine impurity.

Chemical Structure:

Formation Pathways

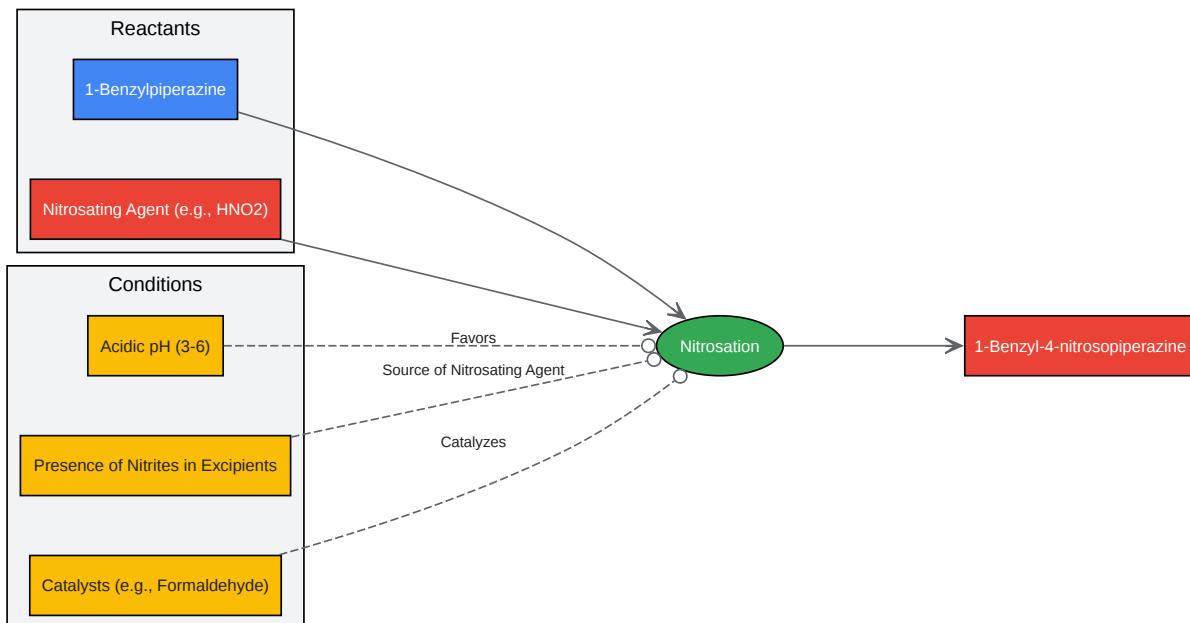
The formation of **1-benzyl-4-nitrosopiperazine**, like other N-nitrosamines, occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. The primary amine precursor for this impurity is 1-benzylpiperazine.

Key Reactants:

- Amine Precursor: 1-Benzylpiperazine, a secondary amine, is the direct precursor. It can be present as a starting material, an intermediate, or an impurity in the API synthesis[2]. Impurities from the synthesis of 1-benzylpiperazine, such as unreacted piperazine or N,N'-dibenzylpiperazine, could also potentially contribute to the formation of other nitrosamines.
- Nitrosating Agents: Nitrous acid (HNO_2), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions, is the most common nitrosating agent[3]. Other sources of nitrosating agents can include nitrogen oxides (NO_x) present in the manufacturing environment.

Reaction Conditions:

The nitrosation of secondary amines is typically favored under acidic conditions (pH 3-6), where the concentration of the active nitrosating species is maximized[4]. However, the reaction can also be catalyzed by other factors present in the drug product formulation, such as formaldehyde[5]. The presence of trace amounts of nitrites in excipients is a significant risk factor for nitrosamine formation in the final drug product during manufacturing and storage[6][7][8][9][10].



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Caption: Formation pathway of **1-benzyl-4-nitrosopiperazine**.

Toxicological Risk Assessment

Due to the lack of specific carcinogenicity data for **1-benzyl-4-nitrosopiperazine**, a read-across approach is necessary to estimate its carcinogenic potency and establish an acceptable intake (AI) limit. This approach involves using toxicological data from structurally similar compounds.

Read-Across Approach

The European Medicines Agency (EMA) has established a Carcinogenic Potency Categorisation Approach (CPCA) for N-nitrosamines, which assigns them to one of five potency

categories based on structural features[11][12][13]. The potency score is calculated based on α -hydrogen scores and the presence of activating or deactivating features.

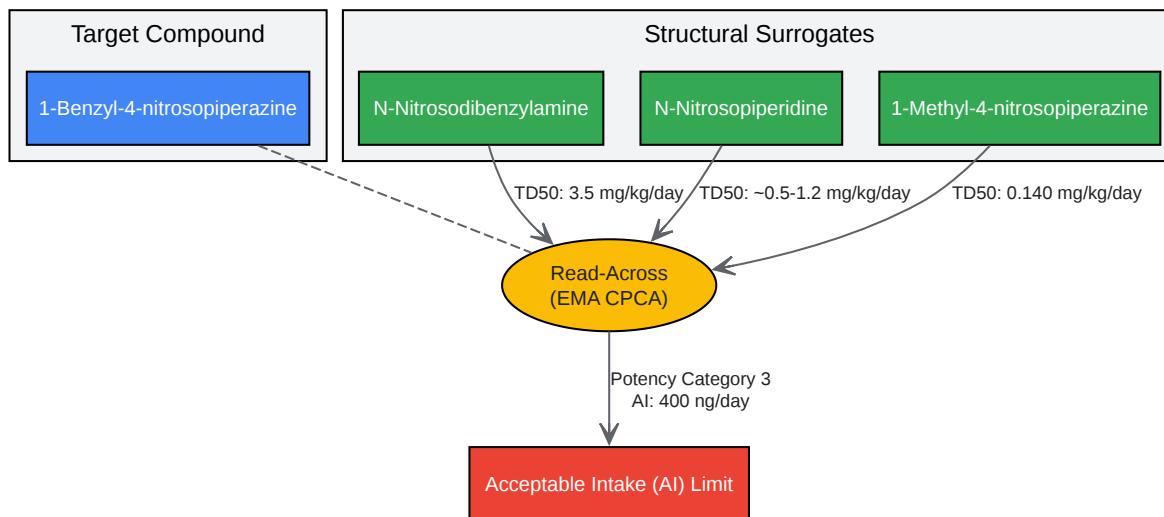
For **1-benzyl-4-nitrosopiperazine**, a read-across to N-nitrosodibenzylamine is a scientifically sound approach due to the presence of the N-nitroso-benzylamine structural alert in both molecules.

Carcinogenic Potency Data of Surrogates

Compound	TD ₅₀ (mg/kg/day)	Species	Potency Category (CPCA)
N-Nitrosodibenzylamine	3.5	Rat	3
N-Nitrosopiperidine	0.499 - 1.2	Rat	3
1-Methyl-4-nitrosopiperazine	0.140 (single dose study)	Rat	2

Note: TD₅₀ is the dose that causes tumors in 50% of the animals[14][15][16][17][18].

Based on the CPCA framework, N-nitrosamines with a benzylic α -carbon are generally considered to have moderate carcinogenic potency. N-nitrosodibenzylamine is placed in Potency Category 3, which corresponds to an Acceptable Intake (AI) of 400 ng/day[19][20]. A similar categorization would be appropriate for **1-benzyl-4-nitrosopiperazine**.



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Caption: Read-across toxicological assessment workflow.

Analytical Methodologies

Sensitive and specific analytical methods are required to detect and quantify **1-benzyl-4-nitrosopiperazine** at trace levels in pharmaceutical matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most suitable techniques.

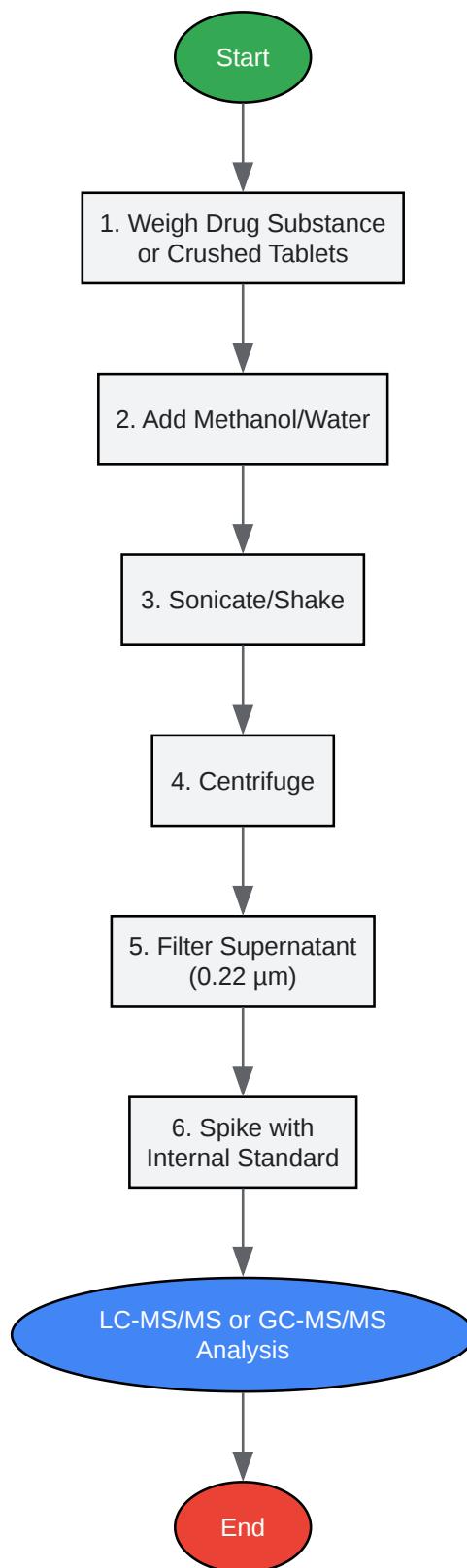
Sample Preparation

A robust sample preparation procedure is crucial to ensure accurate and reproducible results. The choice of extraction solvent and technique will depend on the drug product matrix.

General Protocol:

- Sample Weighing: Accurately weigh a representative amount of the drug substance or crushed tablets.

- Extraction: Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water. Sonication or mechanical shaking can be used to improve extraction efficiency.
- Centrifugation/Filtration: Centrifuge the sample to pelletize excipients and filter the supernatant through a 0.22 μm filter to remove particulate matter.
- Internal Standard: Spike the sample with an appropriate isotopically labeled internal standard (e.g., **1-benzyl-4-nitrosopiperazine-d7**) to correct for matrix effects and variations in instrument response.



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Caption: General sample preparation workflow.

LC-MS/MS Method

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile nitrosamines.

Experimental Protocol:

Parameter	Recommended Conditions
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol or acetonitrile
Gradient	A suitable gradient to separate the analyte from matrix components
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40 °C
Injection Volume	1 - 10 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI) positive mode
MRM Transitions	Precursor ion (m/z 206.1) to product ions (e.g., m/z 91.1, m/z 176.1)

GC-MS/MS Method

GC-MS/MS is suitable for the analysis of thermally stable and volatile nitrosamines.

Experimental Protocol:

Parameter	Recommended Conditions
GC System	Gas chromatograph with a suitable injector
Column	Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium
Oven Program	A temperature gradient to ensure good separation
Injection Mode	Splitless
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electron Ionization (EI)
MRM Transitions	Precursor ion (m/z 205) to product ions (e.g., m/z 91, m/z 175)

Control Strategies

A comprehensive control strategy should be implemented to mitigate the risk of **1-benzyl-4-nitrosopiperazine** contamination.

- Raw Material Control:
 - Source 1-benzylpiperazine from qualified suppliers with stringent controls on impurities.
 - Test incoming lots of critical raw materials and excipients for nitrite content.
- Process Optimization:
 - Avoid reaction conditions that favor nitrosation (e.g., strongly acidic pH, high temperatures) where possible.
 - Consider the use of nitrosamine scavengers, such as ascorbic acid, in the formulation.
- Finished Product Testing:

- Perform risk-based testing of finished drug product batches for the presence of **1-benzyl-4-nitrosopiperazine**.
- Stability Studies:
 - Monitor the levels of **1-benzyl-4-nitrosopiperazine** during stability studies to assess the potential for its formation over the product's shelf life.

Conclusion

1-Benzyl-4-nitrosopiperazine is a potential nitrosamine impurity that requires careful consideration in the development and manufacturing of pharmaceuticals containing the 1-benzylpiperazine moiety. A proactive approach, incorporating a thorough understanding of its formation pathways, a scientifically justified toxicological risk assessment, and the implementation of sensitive analytical methods and robust control strategies, is essential to ensure patient safety and regulatory compliance. This technical guide provides a framework for the pharmaceutical industry to address the challenges posed by this potential impurity.

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